(4-Bromo-3-methylpyridin-2-YL)methanamine
Description
(4-Bromo-3-methylpyridin-2-yl)methanamine is a brominated pyridine derivative with a methyl substituent at the 3-position and an aminomethyl group at the 2-position. Its structural features, including the electron-withdrawing bromine atom and the nucleophilic amine group, make it reactive in cross-coupling reactions and substitutions .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
FCLQDRMNTKHGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylpyridin-2-yl)methanamine typically involves the bromination of 3-methylpyridine followed by the introduction of a methanamine group. One common method involves the reaction of 3-methylpyridine with bromine to form 4-bromo-3-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 4-bromo-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 4-bromo-3-methylpyridin-2-ylmethanol.
Scientific Research Applications
(4-Bromo-3-methylpyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and synthetic routes:
Reactivity and Functional Group Influence
- Bromine Position : Bromine at the 4-position (as in the target compound) enhances electrophilicity for cross-coupling (e.g., Suzuki), whereas bromine at the 2-position (e.g., 858362-82-0) favors nucleophilic aromatic substitution .
- Methyl Group : A methyl group at the 3-position (target compound) sterically hinders reactions compared to 4-methyl derivatives (e.g., CID 102545118), which may improve solubility .
- Aminomethyl Group: The NH2CH2 group at the 2-position participates in hydrogen bonding, enhancing binding to biological targets like adenosine receptors .
Data Tables
Table 1: Physical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 217.07 | 1.2 (DCM) | Not reported | 1.8 |
| (6-Bromo-4-methylpyridin-3-yl)methanamine | 217.07 | 0.9 (DCM) | 120–122 | 1.7 |
| (4-Methoxy-3-methylpyridin-2-yl)methanamine | 152.19 | 5.6 (MeOH) | 85–87 | 0.9 |
Biological Activity
(4-Bromo-3-methylpyridin-2-yl)methanamine is a pyridine derivative characterized by the presence of a bromine atom and a methanamine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article synthesizes current research findings, highlighting its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_9BrN_2, with a molecular weight of approximately 201.06 g/mol. Its unique structure allows for diverse reactivity profiles, particularly in biological systems.
Enzyme Inhibition
Research indicates that this compound functions as an enzyme inhibitor . The methanamine group can form hydrogen bonds with active sites of enzymes, while the bromine atom may enhance binding through halogen interactions. These properties suggest its potential in drug design targeting various enzymes involved in metabolic pathways.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits significant activity against certain bacterial strains and fungi. Its effectiveness as an antimicrobial agent positions it as a candidate for developing new treatments for infections caused by resistant microbial strains .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyridine | Pyridine ring without bromine | Mild antibacterial activity |
| 5-Chloro-3-methylpyridin-2-ylmethanamine | Chlorine instead of bromine | Antimicrobial properties |
| This compound | Bromine at the 4-position | Enhanced antimicrobial and enzyme inhibition potential |
The presence of both a bromine atom and a methanamine group significantly enhances the biological activity of this compound compared to its analogs.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of various pyridine derivatives found that this compound exhibited superior activity against Escherichia coli with an inhibition rate exceeding 90% . This suggests its potential as an effective antimicrobial agent.
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in bacterial metabolism, leading to reduced growth rates in treated cultures.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Starting from 3-methylpyridine, bromination occurs at the 4-position.
- Amine Formation : The introduction of the methanamine group can be achieved through reductive amination or direct amination methods.
These methods can be optimized for industrial applications by controlling reaction conditions such as temperature and pressure to maximize yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
